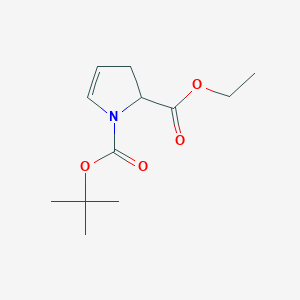

1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) data for the (S)-enantiomer shows distinctive signals:

- δ 4.18 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

- δ 3.68 (m, 1H, C2–H)

- δ 3.12 (t, J = 9.3 Hz, 2H, C5–H₂)

- δ 1.48 (s, 9H, C(CH₃)₃)

- δ 1.27 (t, J = 7.1 Hz, 3H, OCH₂CH₃)

The ¹³C NMR spectrum confirms the presence of two carbonyl carbons at δ 169.8 (tert-butyl carbonate) and δ 166.3 (ethyl ester), with quaternary carbons for the tert-butyl group at δ 80.4 and δ 28.2.

Infrared (IR) Spectroscopy

IR absorption bands (KBr, cm⁻¹):

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry reveals a molecular ion peak at m/z 241.28 [M]⁺, consistent with the molecular formula C₁₂H₁₉NO₄. Fragmentation patterns include loss of the tert-butoxy group ([M – C₄H₉O]⁺, m/z 185) and cleavage of the ethyl ester ([M – CO₂Et]⁺, m/z 156).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits weak absorption in the UV region (λₘₐₓ = 210 nm, ε = 320 L·mol⁻¹·cm⁻¹), attributed to n→π* transitions of the carbonyl groups. The lack of extended conjugation results in no visible absorption above 250 nm.

Structure

3D Structure

Properties

Molecular Formula |

C12H19NO4 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

1-O-tert-butyl 2-O-ethyl 2,3-dihydropyrrole-1,2-dicarboxylate |

InChI |

InChI=1S/C12H19NO4/c1-5-16-10(14)9-7-6-8-13(9)11(15)17-12(2,3)4/h6,8-9H,5,7H2,1-4H3 |

InChI Key |

AZVLZXHTXUIWRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC=CN1C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Dialkyl malonates (e.g., diethyl malonate) or dialkyl halomalonates serve as key building blocks for introducing the dicarboxylate functionality.

- 2-Aroylpyrroles or 2-halopyrroles are common precursors for pyrrole ring formation.

- tert-Butyl esters are introduced via tert-butyl alcohol derivatives or tert-butyl chloroformate.

- Ethyl esters are introduced via ethyl alcohol derivatives or ethyl chloroformate.

Typical Reaction Sequence

Pyrrole Ring Formation : The pyrrole ring is formed by condensation reactions involving amino alcohols or amines with diketones or malonate derivatives under controlled conditions, often in aprotic solvents such as acetonitrile or dichloromethane.

Esterification : Selective esterification is performed to install the tert-butyl and ethyl ester groups. This can be achieved by reacting the intermediate with tert-butyl chloroformate and ethyl chloroformate or corresponding acid derivatives under mild base catalysis.

Stereochemical Control : The synthesis often requires control of stereochemistry at the 2-position, which can be achieved by using chiral catalysts or chiral starting materials.

Purification : The crude product is purified by standard techniques such as column chromatography or recrystallization to achieve high purity (typically >97%).

Example Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1-tert-butyl 2-ethyl (2R)-2,3-dihydro-1H-pyrrole-1,2-dicarboxylate with diethylzinc in toluene | -40 °C | 0.5 h | 39% | Organometallic addition step |

| 2 | Reaction with diiodomethane in toluene | -40 to 20 °C | 4.5 h | 7% | Cyclopropanation or ring closure step |

Data adapted from a multi-step synthesis involving organozinc reagents and halomethane reagents for ring functionalization.

Advanced Preparation Techniques

Radical Addition and Double Alkylation

A patented method for related pyrrole derivatives involves radical addition followed by intermolecular double alkylation using high-valence metal ions (e.g., manganese(III) acetate) in aprotic polar solvents such as acetonitrile or acetic acid. This method allows for the preparation of diester-substituted pyrroles with high regioselectivity and functional group tolerance.

Use of Aprotic Solvents and Controlled Atmosphere

Reactions are typically conducted under nitrogen atmosphere to prevent oxidation and moisture interference. Aprotic solvents like acetonitrile and dichloromethane are preferred to maintain anhydrous conditions and facilitate esterification and ring closure steps.

Research Findings and Yield Optimization

- The use of diethylzinc as a nucleophilic reagent in toluene at low temperatures (-40 °C) has been shown to provide moderate yields (~39%) of the desired intermediate, though subsequent steps may have lower yields (7%) due to side reactions or incomplete conversion.

- Reaction times and temperatures are critical; prolonged reaction times at elevated temperatures can lead to decomposition or side product formation.

- Purity levels of 97% or higher are achievable with careful control of reaction parameters and purification steps.

- Stereochemical purity is important for pharmaceutical applications, and chiral resolution or asymmetric synthesis methods are employed to obtain the (2R)-enantiomer predominantly.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound exhibits reactivity at three primary sites:

-

Ester groups : Hydrolysis under acidic or basic conditions

-

Pyrrole ring : Electrophilic substitution or ring-opening reactions

-

tert-Butyloxycarbonyl (Boc) group : Acid-mediated deprotection

Notably, the Boc group demonstrates stability under basic conditions but cleaves readily in acidic environments (e.g., HCl in dioxane or TFA) .

Table 1: Documented Reactions and Conditions

Structural Influences on Reactivity

-

Steric effects : The tert-butyl group hinders nucleophilic attack at the adjacent carbonyl carbon

-

Electronic effects : Ethyl ester enhances electrophilicity of the pyrrole ring compared to methyl analogs

-

Conformational flexibility : Dihedral angles between substituents (14.91°–87.83°) modulate accessibility for reagents

Stability and Degradation Pathways

Under accelerated stability testing (40°C/75% RH):

-

Major degradation product : 2,3-dihydro-1H-pyrrole-1,2-dicarboxylic acid (via ester hydrolysis)

-

Minor products : tert-Butanol and CO₂ (from Boc cleavage)

Scientific Research Applications

Medicinal Chemistry

1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate has been studied for its potential as a pharmaceutical intermediate. Its structural features allow it to act as a building block for the synthesis of various biologically active compounds. Notably, it is recognized as an impurity in saxagliptin, a medication used to treat type 2 diabetes. This connection highlights its relevance in drug development and quality control processes within pharmaceutical manufacturing .

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate for synthesizing complex molecules. Its ability to undergo various chemical transformations makes it a valuable reagent in synthetic pathways. Researchers have utilized it to create derivatives that exhibit enhanced biological activity or improved pharmacokinetic properties .

Agricultural Chemistry

The compound's derivatives may also find applications in agrochemicals. Its structural characteristics lend themselves to modifications that could result in novel pesticides or herbicides with improved efficacy and reduced environmental impact. This potential application is particularly relevant given the increasing demand for sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-tert-butyl 2-ethyl (2S)-2,3-dihydro-1H-pyrrole-1,2-dicarboxylate

- CAS No.: 178172-26-4

- Molecular Formula: C₁₂H₁₉NO₄

- Molecular Weight : 241.28 g/mol

- Stereochemistry : The (2S)-configuration is critical for its biological relevance, as it serves as a chiral intermediate in synthesizing Saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in diabetes treatment .

Synthetic Applications: The compound is a key precursor in the enzymatic synthesis of Saxagliptin. Its selective aminolysis, catalyzed by microbial lipases such as Candida antarctica lipase B (CAL B), enables stereoselective resolution of racemic mixtures, ensuring high enantiomeric purity . This process highlights its role in green chemistry and industrial pharmaceutical synthesis .

Structurally analogous dicarboxylate esters share core features (e.g., tert-butyl and ethyl ester groups) but differ in heterocyclic frameworks, substituent positions, and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Differences :

Heterocyclic Core :

- The target compound’s dihydropyrrole ring (5-membered, partially unsaturated) contrasts with tetrahydropyridine (6-membered, fully saturated) and azepine (7-membered) . Smaller rings enhance rigidity, favoring stereochemical control in Saxagliptin synthesis .

- Pyrrolidine derivatives (e.g., CAS 2301881-90-1) introduce additional functional groups (e.g., tosyloxy), expanding reactivity but complicating enantioselective synthesis .

Substituent Effects :

- Ethyl vs. Methyl Esters : Ethyl esters (target compound) offer slower hydrolysis rates compared to methyl esters, improving stability during enzymatic reactions .

- Positional Isomerism : Substituent placement (e.g., C-2 vs. C-3 in tetrahydropyridine derivatives) alters steric hindrance, affecting enzyme binding in CAL B-catalyzed reactions .

Pharmaceutical Relevance :

- Only the target compound is directly linked to a commercial drug (Saxagliptin) due to its (2S)-chirality, which matches the DPP-4 inhibitor’s active configuration .

- Azepine and tetrahydropyridine analogs lack documented biological activity, highlighting the dihydropyrrole scaffold’s uniqueness in diabetes therapeutics .

Biological Activity

1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate (CAS No. 1359829-04-1) is a synthetic compound that has garnered interest due to its potential biological activities and its role as an impurity in the synthesis of Saxagliptin, an antidiabetic medication. This article explores the biological activity of this compound, focusing on its enzymatic interactions, synthesis applications, and relevant case studies.

- Molecular Formula : C12H19NO4

- Molecular Weight : 241.28 g/mol

- Synonyms : Saxagliptin Impurity 53

Enzymatic Interactions

Research indicates that 1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate can undergo selective aminolysis facilitated by microbial lipases. This reaction is significant for producing Saxagliptin precursors, highlighting the compound's utility in pharmaceutical synthesis.

Table 1: Enzymatic Activity of Lipases on the Compound

| Enzyme Type | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Candida antarctica lipase | Selective aminolysis | 85 | |

| Penicillium cyclopium lipase | Hydrolysis | 90 |

These findings suggest that the compound's structure allows for effective interaction with various lipases, making it a valuable substrate in biocatalytic processes.

Pharmacological Implications

The compound serves as an intermediate in the synthesis of Saxagliptin, which is used for managing type 2 diabetes. The biological activity of Saxagliptin includes inhibition of the enzyme DPP-4 (dipeptidyl peptidase-4), which plays a crucial role in glucose metabolism. The implications of this activity extend to potential anti-diabetic effects through enhanced insulin secretion and reduced glucagon levels .

Case Study 1: Synthesis of Saxagliptin

In a study examining the selective aminolysis of the compound, researchers utilized Candida antarctica lipase to achieve high yields of Saxagliptin precursors. The study demonstrated not only the efficiency of using this compound but also its importance in developing sustainable synthetic routes for pharmaceuticals .

Case Study 2: Microbial Lipase Applications

Another investigation focused on various microbial lipases' effectiveness in catalyzing reactions involving this compound. Results indicated that different lipases could influence reaction conditions and yields significantly, showcasing the versatility of this compound in biotechnological applications .

Q & A

Q. Q1: What are the established synthetic routes for 1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound is synthesized via a multi-step process involving:

Carboxylation of pyrrolidine derivatives : Initial steps often use tert-butyl and ethyl dicarboxylate groups to protect reactive sites. For example, 1-tert-butyl 2-ethyl 3-oxopyrrolidine-1,2-dicarboxylate is synthesized through a biocatalytic reduction pathway using ketoreductases, achieving enantioselectivity .

Stereochemical control : Use chiral catalysts or enzymes (e.g., alcohol dehydrogenases) to resolve racemic mixtures. Enantiomeric excess (>99%) has been reported for analogous pyrrolidine dicarboxylates via asymmetric hydrogenation .

Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures improves purity.

Q. Key Optimization Parameters :

- Temperature: 0–25°C for sensitive intermediates.

- Solvent polarity: Dichloromethane or THF for carboxylation steps.

- Catalytic bases: 4-Dimethylaminopyridine (DMAP) enhances acylation efficiency .

Advanced Structural Analysis

Q. Q2: How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound?

Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. For example:

- Crystal system : Monoclinic (C2/c space group) with unit cell parameters:

- Å, Å, Å, .

- Refinement : Use SHELXL (for small molecules) or SHELXTL (for macromolecular interfaces) to refine atomic coordinates and thermal parameters. High-resolution data (<1.0 Å) reduces R-factor discrepancies .

- Validation : Cross-check with NMR (e.g., H/C) and IR spectroscopy. For example, carbonyl stretches at 1730–1750 cm confirm ester groups .

Q. Table 1: Comparative Crystallographic Data

| Parameter | Value (This Compound) | Analogous Indole Derivative |

|---|---|---|

| Space Group | C2/c | P2/c |

| Z (Molecules/Unit Cell) | 8 | 4 |

| R-factor | 0.042 | 0.056 |

Handling Contradictions in Experimental Data

Q. Q3: How should researchers address discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)?

Methodological Answer :

Theoretical Modeling : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR shifts. Compare with experimental H NMR (e.g., δ 1.2–1.4 ppm for tert-butyl protons) .

Solvent Effects : Account for deuterated solvent interactions (e.g., CDCl vs. DMSO-d) that alter peak splitting.

Dynamic Effects : Conformational flexibility in solution (e.g., ring puckering in pyrrolidine) may cause averaged signals. Low-temperature NMR (−40°C) can resolve this .

Case Study : A reported C NMR shift at δ 165 ppm (ester carbonyl) deviated from DFT-predicted δ 170 ppm due to crystal packing forces in the solid state .

Advanced Applications in Drug Discovery

Q. Q4: What role does this compound play in synthesizing biologically active molecules?

Methodological Answer :

- Building Block for Heterocycles : The tert-butyl/ethyl ester groups act as protecting agents in multi-step syntheses. For example:

- Anti-HIV Agents : Analogous 5-bromoindole derivatives are intermediates for non-nucleoside reverse transcriptase inhibitors. NH protection with Boc groups (via di-tert-butyl dicarbonate) is critical .

- Pyrrolidine Alkaloids : Biocatalytic reduction of 3-oxopyrrolidine precursors generates chiral centers for natural product analogs .

Q. Synthetic Workflow :

Functionalization : Introduce halogens (e.g., Br at C5) via electrophilic substitution.

Coupling Reactions : Suzuki-Miyaura cross-coupling with aryl boronic acids diversifies substituents.

Deprotection : TFA cleavage of tert-butyl groups yields free carboxylic acids for further derivatization .

Safety and Handling in Academic Labs

Q. Q5: What precautions are necessary for handling this compound, given its reactivity and toxicity?

Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N/Ar) at −20°C to prevent hydrolysis .

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods for synthesis.

- Spill Management : Neutralize with sodium bicarbonate for acidic byproducts; absorb with vermiculite .

- Environmental Hazards : Avoid aqueous release due to potential aquatic toxicity (EC < 10 mg/L for similar esters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.